3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKXBCWWWOERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368695 | |
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-89-0 | |
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution as the Primary Pathway
The target compound is synthesized via alkylation of 3-methoxy-4-hydroxybenzaldehyde with (2-methyl-1,3-thiazol-4-yl)methyl bromide under basic conditions. This method mirrors protocols used for analogous benzaldehyde-thiazole hybrids, where the phenolic hydroxyl group undergoes deprotonation to form a phenoxide ion, which subsequently attacks the electrophilic carbon of the alkylating agent.
Key reagents and conditions :
-
Base : N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : 0–5°C (ice bath) or reflux (80–90°C)
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Reaction Time : 45 minutes to 6 hours
For instance, a protocol adapted from the synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde involves dissolving 3-methoxy-4-hydroxybenzaldehyde (9.13 g, 60 mmol) and DIPEA (21 mL, 120 mmol) in anhydrous DCM under nitrogen. (2-Methyl-1,3-thiazol-4-yl)methyl bromide (6.0 mL, 66 mmol) is added dropwise, followed by stirring on an ice bath for 45 minutes. Workup with aqueous sodium hydroxide and purification via silica gel chromatography yields the product in 98% purity.
Alternative Approaches: Thiazole Functionalization
In some cases, pre-functionalized thiazole intermediates are coupled to the benzaldehyde core. For example, 2-methyl-1,3-thiazol-4-ylmethanol may be synthesized via reduction of the corresponding thiazole carboxylate ester, followed by bromination with phosphorus tribromide (PBr₃) to generate the alkylating agent. This stepwise approach ensures high regioselectivity and minimizes side reactions.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Parameter | DCM/DIPEA System | DMF/K₂CO₃ System |
|---|---|---|
| Yield | 98% | 85–97% (analogous reactions) |
| Reaction Time | 45 minutes | 6 hours |
| Temperature | 0–5°C | 80–90°C |
| Purification | Column chromatography | Recrystallization |
Polar aprotic solvents like DMF enhance the nucleophilicity of the phenoxide ion, enabling reactions at higher temperatures. However, DCM with DIPEA offers faster kinetics under mild conditions, reducing thermal degradation risks.
Stoichiometry and Catalysis
A 10% excess of (2-methyl-1,3-thiazol-4-yl)methyl bromide (1.1 equivalents) ensures complete consumption of the phenolic starting material. Catalytic acetic acid (1–2 mol%) may accelerate the reaction in DMF systems by stabilizing the transition state.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (CDCl₃, 400 MHz) :
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δ 9.87 (s, 1H, CHO)
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δ 7.41–7.45 (m, 2H, Ar-H)
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δ 5.32 (s, 2H, OCH₂-thiazole)
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δ 3.95 (s, 3H, OCH₃)
13C NMR (CDCl₃, 100 MHz) :
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δ 191.0 (CHO)
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δ 152.2, 150.3 (Ar-OCH₃, OCH₂-thiazole)
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δ 126.4, 115.0 (aromatic carbons)
Challenges and Mitigation Strategies
Side Reactions and Byproducts
Purification Techniques
Silica gel chromatography with ethyl acetate/dichloromethane (1.5–3% v/v) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water (9:1) yields high-purity crystals.
Industrial-Scale Adaptations
Patent literature highlights the use of continuous flow reactors for large-scale synthesis, reducing reaction times by 50% compared to batch processes. Additionally, solid dispersions with carriers like microcrystalline cellulose enhance the compound’s stability during storage .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the thiazole ring enhances its biological activity by contributing to the compound's interaction with microbial cell structures .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Such properties make it a subject of interest for drug development aimed at conditions like arthritis and other inflammatory disorders .
Cancer Research
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways. Further research is needed to elucidate its efficacy and safety profile in cancer therapy .
Agrochemicals
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its ability to disrupt pest physiology makes it a candidate for developing environmentally friendly pesticides. The thiazole moiety is known to enhance the biological activity of agrochemicals, providing a pathway for creating more effective pest control agents .
Herbicidal Activity
Research has also explored the herbicidal potential of this compound. Its application in agricultural settings could lead to the development of selective herbicides that target specific weeds without harming crops. This selectivity is crucial for sustainable agriculture practices and reducing chemical runoff into ecosystems .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties, such as improved thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and composite materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potentially interacts with enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: May modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the benzaldehyde core but differ in substituents, impacting their physicochemical properties and applications:
Physicochemical Properties
- Solubility and Stability : The thiazole and pyridine derivatives likely exhibit lower aqueous solubility due to aromatic heterocycles, whereas the methoxypropoxy analog (aliphatic chain) may have improved solubility.
- Thermal Properties : The pyridine analog’s trifluoroethoxy group enhances thermal stability, as fluorinated groups often increase melting points .
Biological Activity
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a synthetic organic compound characterized by its unique structural features, which include a methoxy group and a thiazole moiety. The combination of these functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is . The presence of the thiazole ring is particularly noteworthy, as compounds containing this moiety are often associated with various pharmacological effects.
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates efficacy against a range of bacterial and fungal strains. For instance, compounds with similar structures have shown inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Research has highlighted the anticancer potential of thiazole-containing compounds. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, its mechanism may involve the induction of apoptosis in cancer cells, as observed in studies involving similar thiazole derivatives .
Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's. In silico studies suggest that the compound binds effectively to the AChE active site, offering a promising avenue for further research into cognitive enhancement or neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Biological Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Thiazole ring | Associated with antimicrobial and anticancer properties |
| Benzaldehyde functionality | Contributes to reactivity and potential interactions with biological targets |
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, derivatives of thiazole were tested against various microbial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study concluded that the thiazole moiety plays a crucial role in enhancing the antimicrobial activity of these compounds .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with thiazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 65–80°C). Post-reaction, solvent removal under reduced pressure and recrystallization (e.g., methanol or ethanol) yield purified products . Key variables include stoichiometry (1:1 molar ratio of aldehyde to thiazole), solvent polarity, and catalyst choice (e.g., acetic acid vs. NaOH). Yields >80% are achievable with optimized reflux times (Table 1).
Table 1: Comparison of Synthetic Conditions
| Reagents | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiosemicarbazide + Phenacyl cyanide | Ethanol | Glacial Acetic Acid | 65 | 8 | 85 | |
| Substituted Triazole + Benzaldehyde | Ethanol | Acetic Acid | 80 | 4 | 78 | |
| Chalcone Derivative + NaOH | Ethanol | NaOH | RT | 12–17 | 70 |
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- NMR : ¹H NMR will show peaks for the thiazole ring (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aldehyde proton (δ 9.8–10.2 ppm). ¹³C NMR confirms the aldehyde carbon (~190 ppm) and thiazole C-S/C-N bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₄H₁₃NO₃S: 275.07 g/mol).
Q. What are the critical storage and handling precautions for this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as hydrolysis can degrade the methoxy-thiazole moiety . Handling requires PPE (gloves, goggles) due to potential skin/eye irritation (H317/H319 hazard codes) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation under varying pH and temperature conditions?
- Methodological Answer :
Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC/UV-Vis at λ_max ~270 nm (aldehyde absorption).
Kinetic Analysis : Use Arrhenius equations to predict shelf life. For example, if degradation follows first-order kinetics at 40°C, extrapolate to room temperature .
Identify Degradants : LC-MS or GC-MS to detect hydrolysis products (e.g., 3-methoxy-4-hydroxybenzaldehyde from methoxy cleavage) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify the thiazole (e.g., 2-methyl to 2-ethyl) or methoxy group (e.g., replace with ethoxy). Compare activities in assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .
- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., mGluR5 receptors, where thiazole derivatives show antagonism ).
- QSAR Modeling : Correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity data .
Q. How can conflicting data on reaction yields be resolved in synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Vary factors (catalyst concentration, solvent volume) systematically using a factorial design.
- Controlled Replicates : Repeat reactions ≥3 times under identical conditions to assess reproducibility .
- Byproduct Analysis : Use TLC or GC-MS to identify side products (e.g., unreacted aldehyde or oxidized thiazole).
Data Contradictions and Resolution
- vs. 7 : Yields differ (78% vs. 70%) due to NaOH vs. acetic acid catalysis. NaOH may cause aldol condensation side reactions, reducing yield. Resolution: Use milder acids (e.g., acetic acid) for benzaldehyde-thiazole coupling .
- vs. 8 : Storage recommendations vary (methanol recrystallization vs. inert gas). Resolution: Methanol recrystallization removes moisture-sensitive impurities, enabling stable storage .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
